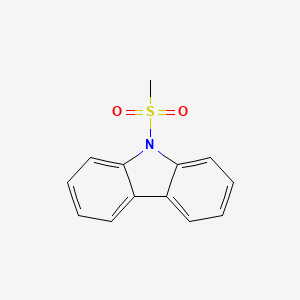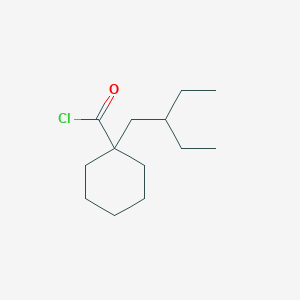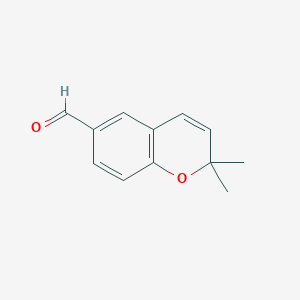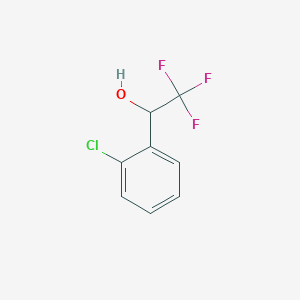
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol
説明
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, also known as CPTFE, is a synthetic compound that has been used in a variety of scientific research applications. CPTFE is a colorless liquid with a distinct odor and a boiling point of approximately 101°C. It is used in a variety of laboratory experiments, including those involving organic synthesis, biochemistry, and pharmacology. CPTFE is a versatile compound that has many potential applications in the laboratory.
科学的研究の応用
Polymerization Initiator
A study by Souverain et al. (1980) in the "European Polymer Journal" discusses the use of trifluoromethanesulphonates (triflates) in polymerizations of ethylenic monomers. This research indicates the potential use of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol in complex polymerization processes due to its interaction with triflates (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Difluorostyrenes
Nakamura and Uneyama (2007) in "The Journal of Organic Chemistry" explored the synthesis of 1-substituted 2,2-difluorostyrenes, starting from compounds related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol. This demonstrates its role in synthesizing complex organic compounds (Nakamura & Uneyama, 2007).
Pharmaceutical and Chemical Synthesis
Research by Sosnovskikh et al. (2015) in the "European Journal of Organic Chemistry" indicates that derivatives of 2-(polyfluoroalkyl)chromones, which can be related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, react with various compounds to produce a range of polyfunctionalized benzophenones and dihydroxanthones, highlighting its potential in pharmaceutical and chemical synthesis (Sosnovskikh, Korotaev, Barkov, Kutyashev, & Safrygin, 2015).
Chemical Reactions and Catalysis
A study by Mejía and Togni (2012) in "ACS Catalysis" discusses the use of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one in the trifluoromethylation of aromatic compounds, showing how similar compounds to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol can be used in chemical reactions and catalysis (Mejía & Togni, 2012).
Organic Light-Emitting Diodes (OLEDs)
Research by Yamamoto and Tamiaki (2015) in "Dyes and Pigments" shows the potential use of chlorophyll derivatives, which can be synthesized from compounds like 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, in the development of organic light-emitting diodes (OLEDs) (Yamamoto & Tamiaki, 2015).
Novel Polyimides Synthesis
A study by Yin et al. (2005) in "Polymer" discusses the synthesis of novel fluorine-containing polyimides from fluorinated aromatic diamine monomers. This research demonstrates the applicability of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol in advanced materials science, particularly in the development of high-performance polymers (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
作用機序
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For example, some pyrazole derivatives have shown better inhibition effects against Plasmodium berghei .
特性
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCWDTPILJKWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436455 | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
251352-64-4 | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



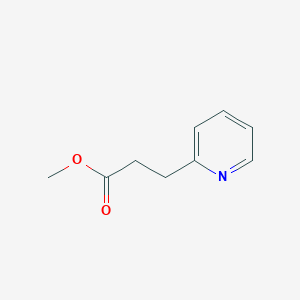
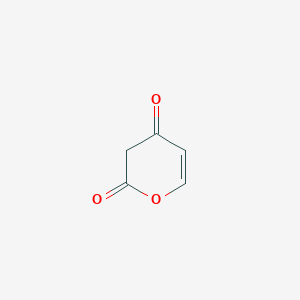
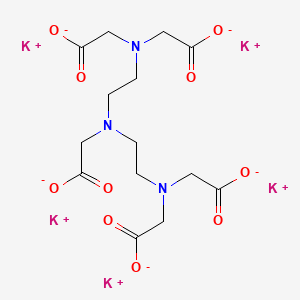
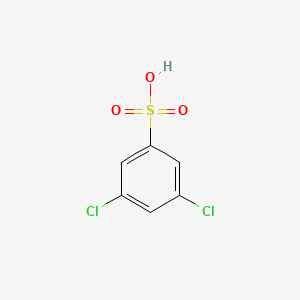

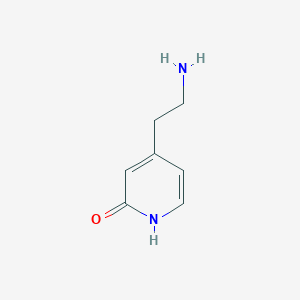

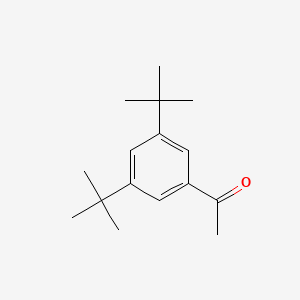
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
